molecular formula C9H11F3N2 B7988009 2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine

2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine

Cat. No.: B7988009
M. Wt: 204.19 g/mol
InChI Key: KECRZZDNPVKRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine-2-carbaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-2-amine
  • 2-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine

Uniqueness

2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it particularly valuable in the design of novel pharmaceuticals and materials with enhanced performance characteristics.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-8(2,13)7-4-3-6(5-14-7)9(10,11)12/h3-5H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECRZZDNPVKRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.